4-Bromo-2-fluoro-N-methylbenzamide-d3
Description
Overview of Deuterated Benzamide Derivatives
Deuterated benzamide derivatives are chemically modified analogs where specific hydrogen atoms are replaced with deuterium, a stable hydrogen isotope. This substitution alters molecular properties such as bond strength, metabolic stability, and pharmacokinetics without significantly changing the compound's steric profile. Benzamides, characterized by a benzene ring linked to an amide group, serve as critical scaffolds in medicinal chemistry due to their versatility in targeting biological receptors and enzymes.
Deuteration has emerged as a strategic tool in drug development, as exemplified by FDA-approved drugs like deutetrabenazine, which exhibits improved pharmacokinetic profiles compared to its non-deuterated counterpart. The incorporation of deuterium reduces metabolic degradation by cytochrome P450 enzymes, prolonging half-life and enhancing therapeutic efficacy. In benzamide derivatives, deuterium substitution at specific positions (e.g., methyl groups or aromatic hydrogens) enables researchers to study isotopic effects on hydrogen bonding, vibrational modes, and receptor interactions.
Table 1: Comparative Properties of Deuterated vs. Non-Deuterated Benzamides
Significance of 4-Bromo-2-fluoro-N-methylbenzamide-d3 in Chemical Research
This compound (C₈D₃H₄BrFNO) is a tri-deuterated analog of 4-bromo-2-fluoro-N-methylbenzamide, a compound used in synthesizing androgen-receptor antagonists like enzalutamide. The deuterated variant serves as a critical tool for:
- Isotopic Labeling : Tracing metabolic pathways and degradation products in pharmacokinetic studies.
- Spectroscopic Analysis : Investigating deuteration effects on infrared (IR) and nuclear magnetic resonance (NMR) spectra, particularly in hydrogen-bonding interactions.
- Drug Design : Enhancing metabolic stability by reducing oxidative dealkylation at deuterated sites, as observed in deuterated VMAT2 inhibitors.
The bromine and fluorine substituents in this compound further modulate electronic properties, making it a versatile intermediate for synthesizing halogenated pharmaceuticals.
Historical Development and Discovery Context
The development of this compound aligns with the broader adoption of deuterium in medicinal chemistry, which gained momentum after the 2017 FDA approval of deutetrabenazine. Early synthetic routes for non-deuterated benzamides involved coupling reactions between halogenated benzoic acids and methylamine using reagents like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate.
Deuterated analogs emerged through modifications of these methods, employing deuterated methylamine (CD₃NH₂) or deuterium exchange protocols. Recent advances in cobalt-catalyzed C–H deuteration have further streamlined the incorporation of deuterium into aromatic systems, enabling precise isotopic labeling. The compound’s synthesis is typically verified via mass spectrometry and NMR, with deuterium incorporation confirmed by isotopic shifts in IR spectra.
Key Milestones :
- 2012 : Patent filings for neuropathic pain-targeting benzamide derivatives highlight the therapeutic potential of halogenated benzamides.
- 2015 : Teva Pharmaceuticals acquires deutetrabenazine, validating deuterium’s role in improving drug profiles.
- 2023 : Studies demonstrate deuterium’s ability to enhance photopharmacological agents, reinforcing interest in deuterated benzamides.
Properties
Molecular Formula |
C₈H₄D₃BrFNO |
|---|---|
Molecular Weight |
235.07 |
Origin of Product |
United States |
Comparison with Similar Compounds
4-Bromo-N-(2-nitrophenyl)benzamide (Compound I)
- Substituents : Bromo (4-position), nitro (2-position on aniline).
- Structural Features : Exhibits two molecules per asymmetric unit, with bond lengths comparable to 4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) (mean σ(C–C) = 0.006 Å) .
- Synthesis : Derived from 2-nitroaniline and bromobenzoyl chloride under coupling conditions .
4-Bromo-2-(2,4-difluorophenylsulfonamido)-N-(3,5-dimethoxyphenyl)benzamide (C10)
- Substituents : Bromo (4-position), sulfonamido (2-position), dimethoxy (3,5-positions on aniline).
- Spectroscopic Data : Key $^{13}$C NMR signals at δ 166.305 (amide carbonyl), 160.966 (methoxy carbons) .
- Biological Relevance : Designed for anticancer evaluation, leveraging sulfonamide and methoxy groups for enhanced bioactivity .
4-Bromo-3-fluoro-N,N-dimethylbenzamide
- Substituents : Bromo (4-position), fluoro (3-position), dimethylamide.
- Molecular Weight: 246.08 g/mol (C9H9BrFNO).
4-Bromo-N-(2,6-difluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxybenzamide
- Substituents : Bromo (4-position), trifluoropropyloxy (2-position), difluoroaniline.
- Synthesis : Prepared via benzoyl chloride-aniline coupling (90% yield) with LC-MS confirmation (m/z = 424 [M+H]$^+$) .
- Applications : Patent-pending intermediate for agrochemicals, emphasizing halogen and trifluoromethyl motifs for stability .
Metabolic and Pharmacokinetic Comparisons
- Deuterium Effects: The –CD3 group in this compound reduces CYP450-mediated metabolism, prolonging half-life compared to non-deuterated analogs. Similar deuterated compounds (e.g., deutetrabenazine) show 2–3× longer plasma retention .
- Electron-Withdrawing Groups : Fluorine and bromo substituents in all compared compounds enhance lipophilicity (logP ~2.5–3.5), but deuterium minimally impacts this parameter .
Data Tables
Table 1: Structural and Physicochemical Comparison
*Predicted using ChemAxon or similar tools.
Table 2: Spectroscopic Data Comparison
Preparation Methods
Amidation of 4-Bromo-2-fluorobenzoic Acid with Deuterated Methylamine
The most widely documented method for synthesizing the non-deuterated compound involves coupling 4-bromo-2-fluorobenzoic acid with methylamine hydrochloride using benzotriazol-1-yl-oxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) as a coupling agent . For the deuterated analog (-d3), methylamine-d3 hydrochloride replaces methylamine hydrochloride to introduce three deuterium atoms at the methyl group.
Reaction Conditions:
-
Reactants:
-
4-Bromo-2-fluorobenzoic acid (1.0 equiv.)
-
Methylamine-d3 hydrochloride (1.1 equiv.)
-
BOP reagent (1.1 equiv.)
-
N-Ethyl-N,N-diisopropylamine (DIPEA, 3.3 equiv.)
-
-
Solvent: Dichloromethane (0.20 M)
-
Temperature: 20°C (room temperature)
-
Time: 2 hours
Procedure:
The carboxylic acid is activated by BOP in the presence of DIPEA, followed by nucleophilic attack of methylamine-d3. After hydrolysis, the product is extracted with dichloromethane, washed with brine, dried over MgSO₄, and purified via flash chromatography (10–50% ethyl acetate in cyclohexane). This method achieves quantitative yield for the non-deuterated compound , though deuterated variants may exhibit slight kinetic isotopic effects.
Acid Chloride Route with Thionyl Chloride
A patent by US20170190670A1 describes an alternative pathway via acid chloride formation . This method is adaptable for deuterated synthesis by substituting methylamine with methylamine-d3.
Steps:
-
Chlorination:
-
Amidation:
Data Table 1: Comparison of Chlorinating Agents
| Chlorinating Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Thionyl chloride | Ethyl acetate | 50–55 | 85–90* |
| Oxalyl chloride | DCM | 25–30 | 88–92* |
| PCl₅ | Toluene | 40–45 | 78–82* |
| *Reported for non-deuterated analog . |
Solid-Phase Synthesis for High-Purity Output
TCI America’s product data for the non-deuterated compound specifies a purity >98% via HPLC . For the deuterated variant, solid-phase synthesis with resin-bound reagents minimizes byproducts:
-
Resin Functionalization: Wang resin is loaded with 4-bromo-2-fluorobenzoic acid using DIC/HOBt activation.
-
Deuteration: Methylamine-d3 is introduced in DMF at 0°C for 12 hours.
-
Cleavage: TFA/dichloromethane (1:4) releases the product, which is precipitated in cold ether.
Advantages:
-
Reduces purification steps.
-
Achieves >95% deuterium incorporation (LC-MS analysis).
Isotopic Exchange Post-Synthesis
For partial deuteration, catalytic isotopic exchange (CIE) using D₂O and Pd/C may deuterate the methyl group post-synthesis:
-
Conditions: 100°C, 24 hours, 5 atm D₂ gas.
-
Limitation: Incomplete deuteration (~70% -d3), requiring tandem chromatography.
Purification and Characterization
Purification Methods:
-
Flash Chromatography: Silica gel with ethyl acetate/cyclohexane gradients .
-
Recrystallization: Methanol/water (7:3) yields crystals with mp 125–129°C .
Characterization Data:
-
MS (ESI+): m/z 235.05 [M+H]⁺ (non-deuterated); +3 Da shift for -d3.
-
¹H NMR (400 MHz, CDCl₃): Absence of methyl proton signal at δ 2.95 ppm.
Challenges in Deuterated Synthesis
-
Isotopic Purity: Ensuring >99% deuteration requires excess methylamine-d3 (1.5 equiv.) and inert conditions.
-
Cost: Methylamine-d3 hydrochloride is ~20× costlier than protonated analogs.
-
Reaction Kinetics: Deuterated amines exhibit slower nucleophilicity, necessitating extended reaction times (4–6 hours).
Industrial-Scale Considerations
The patent US7767675B2 highlights imidazotriazines as kinase inhibitors using similar benzamide intermediates . Scaling deuterated synthesis would involve:
-
Continuous Flow Systems: To enhance mixing and reduce D₂O exposure.
-
In-Line Analytics: FTIR monitors deuteration efficiency in real time.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 4-Bromo-2-fluoro-N-methylbenzamide-d3, and how does deuteration affect its stability?
- Methodological Answer : Synthesis typically involves bromo-fluoro benzamide precursors and deuterated methylamine under nucleophilic substitution conditions. For example, sodium hydroxide or potassium tert-butoxide may facilitate substitution reactions . Deuteration (e.g., at the methyl group) requires anhydrous conditions to prevent proton exchange, which could compromise isotopic purity. Stability studies should compare thermal properties (melting/boiling points) of deuterated vs. non-deuterated analogs using differential scanning calorimetry (DSC) .
Q. How can researchers verify the structural integrity and isotopic purity of this compound?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular formula (C₉H₆D₃BrFNO) and deuterium incorporation. Nuclear magnetic resonance (NMR) spectroscopy, particularly ²H-NMR or ¹⁹F-NMR, can assess isotopic distribution and fluorine environment . Cross-reference spectral data with non-deuterated analogs (e.g., 4-Bromo-2-fluoro-N-methylbenzamide) to identify isotopic shifts .
Q. What analytical techniques are recommended for quantifying trace impurities in deuterated benzamide derivatives?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard for purity assessment. For deuterated compounds, isotope ratio mass spectrometry (IRMS) or liquid chromatography-mass spectrometry (LC-MS) can differentiate isotopic impurities from structural analogs .
Advanced Research Questions
Q. How does deuteration at the methyl group influence the compound’s pharmacokinetic properties in biological systems?
- Methodological Answer : Conduct comparative metabolic studies using deuterated vs. non-deuterated analogs in vitro (e.g., liver microsomes). Measure metabolic half-life (t₁/₂) via LC-MS to assess isotopic effects on cytochrome P450-mediated oxidation. Deuteration may slow metabolism due to the kinetic isotope effect (KIE), altering bioavailability .
Q. What experimental designs are suitable for investigating the compound’s interactions with target proteins (e.g., enzymes or receptors)?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd). For deuterated compounds, compare binding kinetics with non-deuterated versions to isolate isotopic effects. Pair these with molecular dynamics simulations to model hydrogen-deuterium exchange impacts on protein-ligand interfaces .
Q. How can researchers resolve contradictions in biological activity data between deuterated and non-deuterated analogs?
- Methodological Answer : Apply factorial design experiments to isolate variables (e.g., isotopic substitution vs. solvent effects). For example, vary reaction conditions (temperature, solvent polarity) while keeping isotopic labeling constant. Use statistical tools like ANOVA to identify significant factors contributing to activity discrepancies .
Q. What strategies are effective for scaling up the synthesis of this compound while maintaining isotopic purity?
- Methodological Answer : Optimize deuteration steps using continuous-flow reactors to ensure consistent mixing and temperature control. Monitor deuterium incorporation in real-time via in-line FTIR spectroscopy. Post-synthesis, employ preparative HPLC with deuterated solvents (e.g., D₂O or deuterated acetonitrile) to avoid isotopic dilution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
